(6-Formyl-4-methoxypyridin-2-YL)boronic acid pinacol ester
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Overview
Description
(6-Formyl-4-methoxypyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with a formyl and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-methoxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-formyl-4-methoxypyridine with a boronic acid derivative under suitable conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Formyl-4-methoxypyridin-2-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
(6-Formyl-4-methoxypyridin-2-YL)boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Formyl-4-methoxypyridin-2-YL)boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the formyl and methoxy groups.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar but lacks the formyl group.
6-Formylpyridin-2-YL Boronic Acid Pinacol Ester: Similar but lacks the methoxy group.
Uniqueness
(6-Formyl-4-methoxypyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both formyl and methoxy groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. These functional groups can provide additional sites for chemical modification and enhance the compound’s versatility in various applications .
Properties
Molecular Formula |
C13H18BNO4 |
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Molecular Weight |
263.10 g/mol |
IUPAC Name |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)11-7-10(17-5)6-9(8-16)15-11/h6-8H,1-5H3 |
InChI Key |
NFBLJOBHRLUNPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)OC |
Origin of Product |
United States |
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